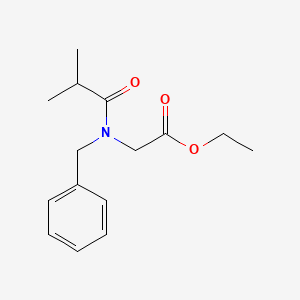
1-(Quinolin-6-yl)-2-(pyridin-2-yl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-2-yl-1-quinolin-6-ylethanone is a complex organic compound characterized by its fused ring structure, which includes a pyridine ring and a quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyridin-2-yl-1-quinolin-6-ylethanone typically involves multi-step organic reactions. One common method is the condensation of pyridine-2-carboxaldehyde with quinoline-6-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process can be optimized to minimize by-products and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyridin-2-yl-1-quinolin-6-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2-one derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinolin-2-one derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives and quinoline alcohols.
Applications De Recherche Scientifique
2-Pyridin-2-yl-1-quinolin-6-ylethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-pyridin-2-yl-1-quinolin-6-ylethanone exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2-Pyridin-2-yl-1-quinolin-6-ylethanone is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Similar compounds include:
Quinolin-2-one derivatives: These compounds share the quinoline ring but differ in their substituents and functional groups.
Pyridine derivatives: Compounds containing pyridine rings with various substituents.
Isoquinoline derivatives: These compounds have a similar structure but with a different arrangement of the rings.
Propriétés
Formule moléculaire |
C16H12N2O |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-pyridin-2-yl-1-quinolin-6-ylethanone |
InChI |
InChI=1S/C16H12N2O/c19-16(11-14-5-1-2-8-17-14)13-6-7-15-12(10-13)4-3-9-18-15/h1-10H,11H2 |
Clé InChI |
XSQMOAXHUHHGAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CC(=O)C2=CC3=C(C=C2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


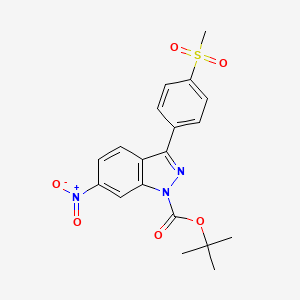
![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)
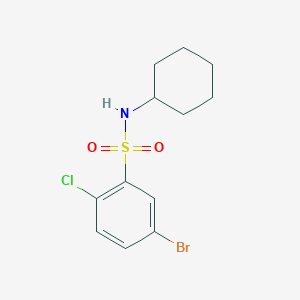
![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)
![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
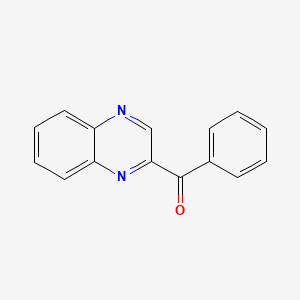
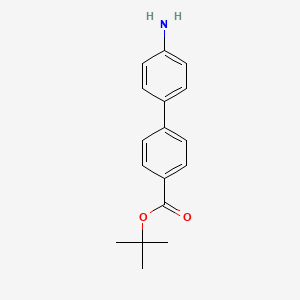
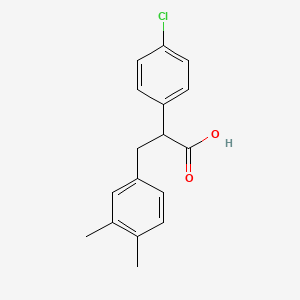

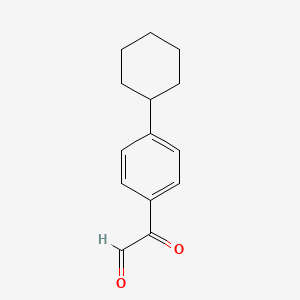
![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)

